1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a 1,2,3-triazole core substituted with a carboxamide group at position 4, a methyl group at position 5, and a 1,3-oxazol-4-ylmethyl moiety. The oxazole ring is further substituted with a 5-bromo-2-methoxyphenyl group, while the carboxamide nitrogen is linked to a 2-methylphenyl substituent.
Properties
IUPAC Name |
1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O3/c1-13-7-5-6-8-18(13)25-22(30)21-14(2)29(28-27-21)12-19-15(3)32-23(26-19)17-11-16(24)9-10-20(17)31-4/h5-11H,12H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBVDPVYEXXHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1358947-41-7) is of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a combination of oxazole and triazole rings, along with various substituents that enhance its interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrN5O3 |
| Molecular Weight | 518.3 g/mol |
| CAS Number | 1358947-41-7 |
The structure includes functional groups such as amino , oxazole , triazole , and carboxamide , which are known to influence biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains, including antibiotic-resistant pathogens. The compound's structural features may facilitate interactions with bacterial enzymes or disrupt cellular processes.
Case Study: Antibacterial Activity
- A study evaluated the antibacterial activity of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with oxazole and triazole moieties demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for this compound in treating infections caused by resistant strains .
Cytotoxicity and Cancer Research
The compound's unique structure may also confer cytotoxic properties against cancer cell lines. Preliminary investigations into related oxazole derivatives have shown promise in inhibiting the proliferation of human cancer cells.
Case Study: Cytotoxic Activity
- Research on benzoxazole derivatives revealed cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, indicating that modifications to the oxazole structure can enhance anticancer activity . Given the structural similarities, it is reasonable to hypothesize that our compound could exhibit similar effects.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that interactions with protein targets occur via hydrogen bonding and hydrophobic interactions, which are critical for binding to biological macromolecules.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with five related derivatives from the literature. Key differences lie in heterocyclic cores, substituent patterns, and physicochemical properties.
Table 1: Structural and Spectral Comparison of Triazole/Oxazole Derivatives
Key Observations:
Heterocyclic Core Variations: The target compound’s 1,2,3-triazole core is distinct from the 1,3,4-triazole in and the triazine in . The 1,3-oxazole in the target compound is electron-deficient compared to benzoxazole (), which may alter π-π stacking interactions .
Substituent Effects :
- Bromine placement varies: para in vs. meta in the target compound. Para-substituted bromines enhance steric bulk, while meta-substitution may improve solubility .
- The 2-methylphenyl carboxamide (target) vs. 4-bromophenyl () alters hydrophobicity and hydrogen-bonding capacity .
Spectral Data :
- The carboxamide C=O stretch (IR: ~1680 cm⁻¹) is consistent across analogs, confirming functional group integrity .
- Triazole proton shifts (δ 8.1–8.5 ppm) are less deshielded than benzoxazole NH (δ 9.51 ppm in ), reflecting electronic differences .
Physicochemical and Functional Implications
- Lipophilicity: The bromine and methoxy groups increase logP compared to non-halogenated analogs (e.g., ’s derivatives), enhancing membrane permeability .
- Steric Hindrance : The 2-methylphenyl group may limit rotational freedom, favoring selective interactions vs. bulkier substituents in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
